![molecular formula C17H11NO B188336 Naphth[1,2-d]oxazole, 2-phenyl- CAS No. 3574-02-5](/img/structure/B188336.png)
Naphth[1,2-d]oxazole, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphth[1,2-d]oxazole, 2-phenyl- is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. It is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in the ring. Naphth[1,2-d]oxazole, 2-phenyl- has been synthesized through various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of Naphth[1,2-d]oxazole, 2-phenyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Naphth[1,2-d]oxazole, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining tissue homeostasis. Additionally, it has been shown to inhibit the growth of cancer cells and reduce the viability of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Naphth[1,2-d]oxazole, 2-phenyl- in lab experiments include its potential applications in various scientific research fields, its relatively simple synthesis method, and its ability to inhibit specific enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Naphth[1,2-d]oxazole, 2-phenyl-. One direction is to further investigate its potential applications in cancer therapy and to develop more potent derivatives. Another direction is to study its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific inhibitors of its target enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of Naphth[1,2-d]oxazole, 2-phenyl- has been achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromo-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield Naphth[1,2-d]oxazole, 2-phenyl-. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
Naphth[1,2-d]oxazole, 2-phenyl- has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of various microorganisms.
Propiedades
Número CAS |
3574-02-5 |
|---|---|
Nombre del producto |
Naphth[1,2-d]oxazole, 2-phenyl- |
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-phenylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H |
Clave InChI |
IXRXDHFSMJQNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Otros números CAS |
3574-02-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



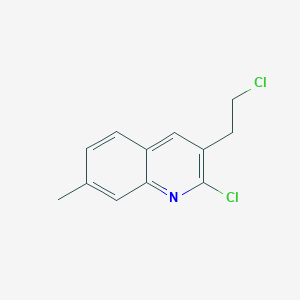
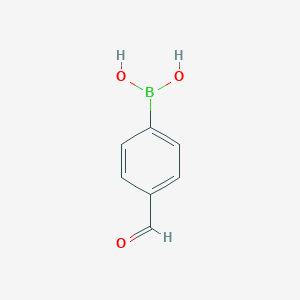
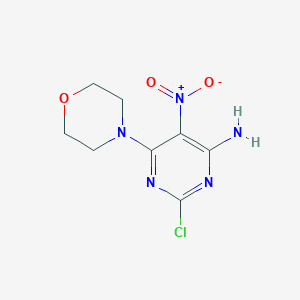
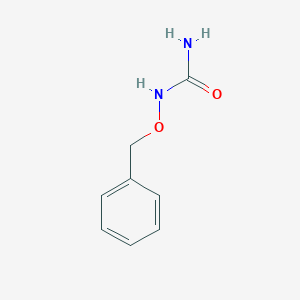
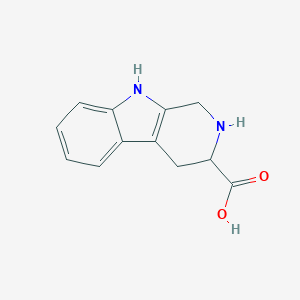
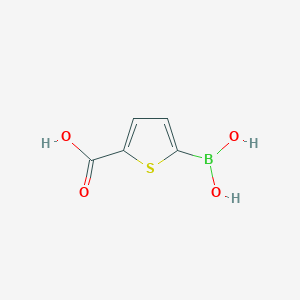
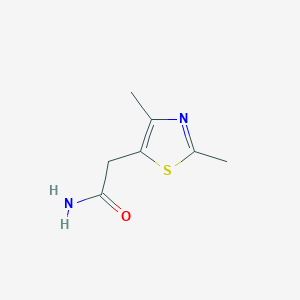
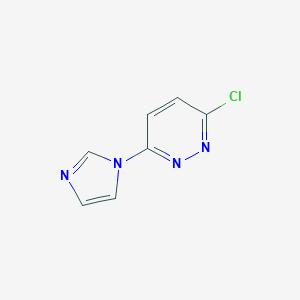
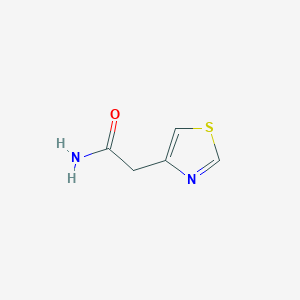

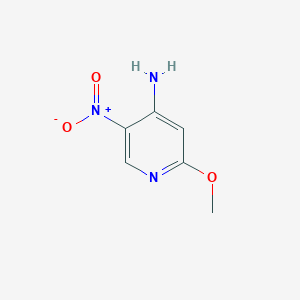
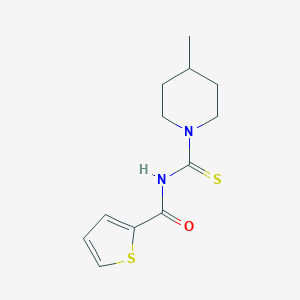
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)